3-Amino-4-hydroxybenzenesulfonamide

Descripción

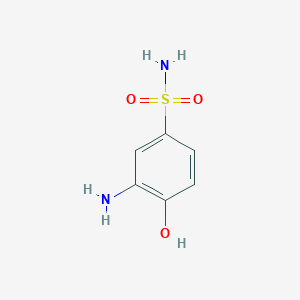

3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) is a sulfonamide derivative with the molecular formula C₆H₈N₂O₃S and a molecular weight of 188.20 g/mol . It features an amino group at position 3 and a hydroxyl group at position 4 on the benzene ring, with a sulfonamide functional group at position 1. Key properties include:

- Melting Point: 195–201°C .

- Solubility: Sparingly soluble in water but readily dissolves in acidic or basic media .

- Applications: Primarily used as an intermediate in synthesizing azo dyes (e.g., Acid Yellow 116, Direct Violet 66) and metal complexes for textile and industrial applications .

- Safety Profile: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Propiedades

IUPAC Name |

3-amino-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQFHKYAVVQYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059166 | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-32-8 | |

| Record name | 2-Aminophenol-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymetanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxybenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMETANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18Z30538J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Catalytic Hydrogenation

Catalytic hydrogenation employs hydrogen gas and palladium-based catalysts to reduce nitro groups to amines. This method, adapted from analogous benzoic acid syntheses, offers high efficiency and minimal waste.

Reaction Conditions:

Procedure :

-

Dissolve 4-hydroxy-3-nitrobenzenesulfonamide in water and adjust pH to 5.4–5.6 with sodium hydroxide.

-

Transfer to an autoclave, add Pd/C, and pressurize with hydrogen.

-

React at 95–100°C until hydrogen uptake ceases (~3–5 hours).

-

Filter the catalyst, acidify with HCl to pH 1–2, and purify via activated carbon decolorization and recrystallization.

Advantages :

Chemical Reduction with Zinc/HCl

Traditional methods use zinc dust and hydrochloric acid in ethanol, though these are less environmentally sustainable.

Reaction Conditions:

-

Reducing Agent : Zinc dust (stoichiometric excess).

-

Acid : Concentrated HCl.

Procedure :

-

Suspend 4-hydroxy-3-nitrobenzenesulfonamide in ethanol.

-

Add zinc dust and HCl gradually under reflux.

-

Filter, neutralize with base, and isolate via crystallization.

Limitations :

-

Generates zinc chloride waste, requiring complex effluent treatment.

Multi-Step Synthesis from Chlorinated Precursors

Sulfonation and Amination of 2-Nitrochlorobenzene

This route involves sequential sulfonation, amination, hydrolysis, and reduction:

-

Sulfochlorination :

-

Amination :

-

Hydrolysis :

-

Reduction :

Key Data :

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Sulfochlorination | ClSO₃H, 50–60°C | Sulfonyl chloride | 85% |

| Amination | NH₃, 0–5°C | 4-Chloro-3-nitrobenzenesulfonamide | 78% |

| Hydrolysis | 10% NaOH, 100°C | 4-Hydroxy-3-nitrobenzenesulfonamide | 90% |

| Reduction | H₂/Pd/C, 1.0 MPa, 95°C | 3-Amino-4-hydroxybenzenesulfonamide | 92% |

Comparative Analysis of Methods

Efficiency and Yield

| Method | Yield | Reaction Time | Catalyst Reusability |

|---|---|---|---|

| Catalytic Hydrogenation | 90–95% | 3–5 hours | Yes (Pd/C) |

| Zinc/HCl Reduction | 70–80% | 6–8 hours | No |

| Multi-Step Synthesis | 75–85% | 12–24 hours | Partial |

Environmental Impact

-

Catalytic Hydrogenation : Minimal wastewater (pH-neutral filtrates); Pd/C recovery reduces heavy metal discharge.

-

Zinc/HCl : High zinc chloride effluent (≥500 ppm), requiring ion-exchange treatment.

Industrial-Scale Optimization

Catalyst Loading and Pressure

Increasing Pd/C loading from 2.5% to 5% reduces reaction time by 40% without compromising yield. Pressures above 1.0 MPa further accelerate kinetics but demand specialized equipment.

Purification Techniques

-

Decolorization : Activated carbon (1–2% w/w) removes aromatic byproducts.

-

Recrystallization : Water/ethanol mixtures yield >98% pure product.

Analytical Characterization

HPLC Parameters (Adapted from):

-

Column : Agilent SB-C18 (150 mm × 5 µm).

-

Mobile Phase : Acetonitrile/water (pH 4.0) (1:1).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

Typical Retention Times :

-

This compound: 6.8 min.

-

Nitro Precursor: 9.2 min.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

Substitution: The hydroxyl and amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron turnings or catalytic hydrogenation are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides and quinones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Amino-4-hydroxybenzenesulfonamide has several scientific research applications :

Chemistry: It is used as a reagent in the synthesis of antagonists for somatostatin receptor subtype 5 (SST5R).

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in dye applications, particularly in the production of azo dyes.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways . For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogues and Their Modifications

The following table compares 3-amino-4-hydroxybenzenesulfonamide with its derivatives and related sulfonamides:

Physicochemical and Functional Differences

- Solubility : N-alkylated derivatives (e.g., N-methyl or N-methoxyethyl) exhibit better solubility in organic solvents compared to the parent compound .

- Thermal Stability : Metal complexes (e.g., cobalt in Acid Yellow 116) demonstrate higher thermal stability, critical for industrial dye applications .

Research and Industrial Implications

- Dye Industry : The parent compound’s reactivity enables synthesis of diverse azo dyes, with metal complexes offering vibrant, stable colors for textiles .

- Pharmaceuticals : N-alkylated and imidazole-bearing derivatives are explored for enzyme inhibition, though toxicity profiles require optimization .

- Regulatory Compliance : Derivatives must adhere to GHS and REACH guidelines, particularly for environmental (e.g., Aquatic Chronic 2 H411) and occupational safety .

Actividad Biológica

3-Amino-4-hydroxybenzenesulfonamide, commonly known as sulfanilamide, is a synthetic compound that has garnered interest due to its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.21 g/mol. The structure features an amino group (-NH2), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2), which contribute to its biological activity.

Antimicrobial Activity

this compound exhibits antimicrobial properties primarily by inhibiting bacterial folate synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), which is essential for the synthesis of folate in bacteria. As a result, this compound has been historically used as an antibiotic, although its clinical use has diminished due to the emergence of resistant bacterial strains.

Pharmacokinetics

Research into the pharmacokinetic properties of this compound indicates that it is absorbed rapidly in the gastrointestinal tract but may have variable bioavailability depending on the formulation. The compound undergoes hepatic metabolism and is primarily excreted via the kidneys. Table 1 summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated that while it was effective against some Gram-positive bacteria, resistance was noted in others, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

This study underscores the need for ongoing research into alternative formulations or combination therapies to enhance efficacy against resistant strains.

Case Study: Toxicological Assessment

Another significant area of research involves the toxicological assessment of this compound. A comprehensive study investigated its potential carcinogenic effects using animal models. The findings suggested no significant increase in tumor incidence; however, some adverse effects on liver function were observed at high doses.

Q & A

Basic: What are the standard synthetic routes for preparing derivatives of 3-Amino-4-hydroxybenzenesulfonamide, and how do reaction conditions influence yield?

This compound is commonly used as a starting material for synthesizing ureido and azo derivatives. A key method involves reacting it with substituted isocyanates (e.g., nitroaryl or alkyl isocyanates) under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C. The reaction is quenched with water, followed by ether washing and vacuum drying. Yields vary significantly based on substituents:

- 4-Nitrophenyl isocyanate : 75% yield (mp 258–259°C)

- 2-Nitrophenyl isocyanate : 77% yield

- Bulky substituents (e.g., 2-isopropylphenyl) : 11% yield due to steric hindrance

For azo derivatives, diazotization with nitrous acid followed by coupling with aromatic amines (e.g., 3-oxo-N-phenylbutanamide) is employed, often requiring pH control and cobalt complexation for stability .

Basic: How can researchers confirm the structural integrity and purity of this compound derivatives post-synthesis?

Characterization relies on:

- NMR spectroscopy : To confirm substituent positions and hydrogen bonding (e.g., aromatic proton shifts in ureido derivatives) .

- Mass spectrometry (ESI) : Validates molecular ion peaks and fragmentation patterns .

- Elemental analysis : Determines C, H, N, and S content to verify stoichiometry (e.g., [MR]X₂-type metal complexes) .

- UV-Vis spectroscopy : Identifies electronic transitions in azo dyes (λmax ~400–500 nm) and metal-ligand charge transfer bands .

Advanced: What challenges arise during nitration of this compound, and how can they be mitigated?

Nitration is hindered by electron-withdrawing sulfonamide and amino groups, which deactivate the aromatic ring. Attempts to nitrate this compound directly led to decomposition . Mitigation strategies include:

- Using protected intermediates (e.g., acetylated or Boc-protected amines) to reduce ring deactivation.

- Starting with 4-hydroxybenzenesulfonamide , where the phenolic -OH stabilizes intermediates during dinitration under heated conditions .

Advanced: How does the structural modification of this compound influence its reactivity in azo dye synthesis?

The para-positioned amino and hydroxy groups enable diazotization at the amino group, forming electrophilic diazonium salts. These react with coupling agents (e.g., 3-oxo-N-phenylbutanamide) to form azo bonds. Substituents on the benzene ring affect:

- Electron density : Electron-withdrawing groups (e.g., nitro) enhance diazonium stability but reduce coupling efficiency.

- Steric effects : Bulky substituents (e.g., isopropyl) lower yields due to hindered access to reactive sites .

Advanced: What methodological considerations are critical for studying metal complexation with this compound-based ligands?

Key steps include:

- Ligand synthesis : Introduce chelating groups (e.g., azo or ureido moieties) to enhance metal binding .

- Stoichiometric analysis : Use molar conductivity to confirm electrolyte nature (e.g., 1:2 metal-to-ligand ratios in [Co(SDA)₂]Cl₂) .

- Geometric determination : UV-Vis spectra (d-d transitions) and magnetic measurements suggest octahedral geometry for Co(II), Ni(II), and Cu(II) complexes .

Advanced: How do electronic effects of substituents influence sulfonation and subsequent reactions of this compound derivatives?

Electron-donating groups (e.g., -OH) activate the ring for electrophilic substitution, while sulfonamide groups deactivate it. For example:

- 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid : Sulfonation occurs selectively at the para position due to directing effects of -NH₂ and -OH .

- Nitro substituents : Reduce reactivity in follow-up reactions like coupling or metalation due to decreased electron density .

Intermediate: What analytical techniques determine the stoichiometry and stability of metal complexes derived from this compound?

- Molar conductivity : Distinguishes between non-electrolytes (e.g., neutral complexes) and 1:2 electrolytes (e.g., [Ni(SDA)₂]Cl₂) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration state.

- Cyclic voltammetry : Probes redox behavior of metal centers (e.g., Cu(II)/Cu(I) transitions) .

Basic: How is this compound utilized as a biochemical probe in enzyme interaction studies?

Its sulfonamide group mimics the transition state in enzyme-catalyzed reactions, making it a:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.